![molecular formula C25H18ClN3OS B2659430 N-(6-chlorobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 891113-95-4](/img/structure/B2659430.png)
N-(6-chlorobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide
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Description
N-(6-chlorobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide is a useful research compound. Its molecular formula is C25H18ClN3OS and its molecular weight is 443.95. The purity is usually 95%.
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Scientific Research Applications
Metabolic Stability Improvement
Research led by Stec et al. (2011) focused on the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, including analogs of N-(6-chlorobenzo[d]thiazol-2-yl)acetamide. The study aimed at improving metabolic stability by investigating alternative heterocycles to the benzothiazole ring, demonstrating efforts to enhance the drug's efficacy and reduce metabolic degradation (Stec et al., 2011).
Photovoltaic Efficiency and Ligand-Protein Interactions
Mary et al. (2020) synthesized and analyzed bioactive benzothiazolinone acetamide analogs for their photovoltaic efficiency and ligand-protein interactions. This study highlights the potential of these compounds in dye-sensitized solar cells (DSSCs) due to their light harvesting efficiency and free energy of electron injection, as well as their non-linear optical (NLO) activity. Additionally, molecular docking with Cyclooxygenase 1 (COX1) suggested significant binding affinity, indicating potential biological applications (Mary et al., 2020).
Antimicrobial Activity and SARS-CoV-2 Inhibition
Al‐Janabi et al. (2020) explored the synthesis of novel Schiff bases, including N-(6-chlorobenzo[d]thiazol-2-yl)-1-phenyl-1-(pyridin-2-yl)methanimine, for their antimicrobial activity against various pathogenic bacteria. The study also included molecular docking to assess potential inhibition of SARS-CoV-2's 3-chymotrypsin-like protease (3CLpro), identifying compounds with promising results as inhibitors (Al‐Janabi et al., 2020).
Anti-HIV Drug Potential
Oftadeh et al. (2013) conducted density functional theory (DFT) studies on acetamide derivatives, including N-(6-chlorobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide, to evaluate their local molecular properties and potential as anti-HIV drugs. The study suggested that certain derivatives could be potent anti-HIV drugs based on their reactivity and interactions with biological molecules (Oftadeh et al., 2013).
properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-2-naphthalen-1-yl-N-(pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN3OS/c26-20-10-11-22-23(14-20)31-25(28-22)29(16-17-5-4-12-27-15-17)24(30)13-19-8-3-7-18-6-1-2-9-21(18)19/h1-12,14-15H,13,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAIIGMCJPVHDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)N(CC3=CN=CC=C3)C4=NC5=C(S4)C=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-chlorobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide |
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